10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol
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Overview
Description
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol is a complex organic compound that features a thiophene and pyridine moiety. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Scientific Research Applications
10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol involves its interaction with specific molecular targets. The thiophene and pyridine moieties can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or antioxidant activity .
Comparison with Similar Compounds
Similar compounds include other thiophene and pyridine derivatives, such as:
Tipepidine: A thiophene-containing drug with antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma. Compared to these compounds, 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol is unique due to its specific structure, which may confer distinct biological activities and applications.
Properties
CAS No. |
821782-23-4 |
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Molecular Formula |
C31H45NOS2 |
Molecular Weight |
511.8 g/mol |
IUPAC Name |
10-[5-[6-(5-octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl]decan-1-ol |
InChI |
InChI=1S/C31H45NOS2/c1-2-3-4-5-10-13-17-28-20-23-31(35-28)29-21-18-26(25-32-29)30-22-19-27(34-30)16-14-11-8-6-7-9-12-15-24-33/h18-23,25,33H,2-17,24H2,1H3 |
InChI Key |
AHDGHSNGMPOIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)C3=CC=C(S3)CCCCCCCCCCO |
Origin of Product |
United States |
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